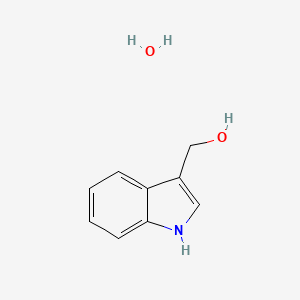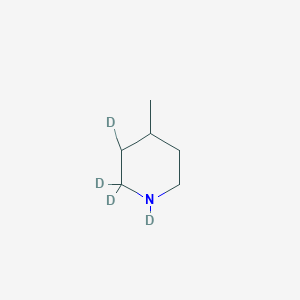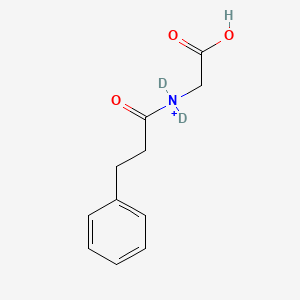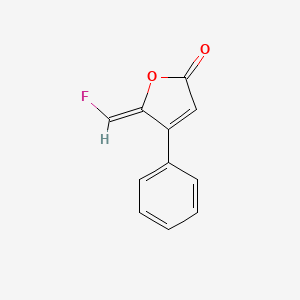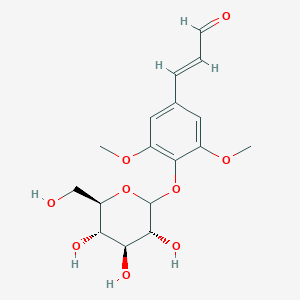
シナパルデヒドグルコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinapaldehyde glucoside, also known as Sinapaldehyde glucoside, is a useful research compound. Its molecular formula is C17H22O9 and its molecular weight is 370. The purity is usually 95%.
BenchChem offers high-quality Sinapaldehyde glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sinapaldehyde glucoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
シナパルデヒドグルコシドは、強力なインビトロ抗酸化活性を有することが判明しています {svg_1}. ある研究では、DPPHおよびABTSアッセイに対して強いラジカルスカベンジング活性を示すことがわかりました {svg_2}. このことから、シナパルデヒドグルコシドは抗酸化サプリメントや医薬品の開発に利用できる可能性があります。
α-グルコシダーゼ阻害活性
シナパルデヒドグルコシドは、強力なα-グルコシダーゼ阻害活性を有することが判明しています {svg_3}. シナパルデヒドグルコシドのIC50値は43.76 ± 2.03μMであり、アカルボース(IC50 273.12 ± 11.84μM)よりもはるかに低くなっています {svg_4}. このことから、シナパルデヒドグルコシドは血糖降下薬の開発の可能性があります。
植物代謝産物としての役割
シナパルデヒドグルコシドは植物代謝産物であり、イヌツゲ(Ilex rotunda)の樹皮に含まれていることが判明しています {svg_5}. 植物代謝産物として、植物の代謝反応において役割を果たしています {svg_6}.
酵素合成
シナパルデヒドグルコシドは、グリコシル化合物のため、酵素合成によって生成することができます {svg_7}. 酵素合成は、酵素を触媒として基質を生成物に変換するプロセスです {svg_8}. このプロセスは、バイオメディカルおよび食品産業において応用されています {svg_9}.
Safety and Hazards
When handling Sinapaldehyde glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Sinapaldehyde glucoside is a phenolic compound that can be isolated from the bark of Phellodendron amurense It’s known that sinapaldehyde, a derivative of cinnamaldehyde, is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Mode of Action
It’s known that sinapaldehyde is reduced to sinapyl alcohol by the action of dehydrogenase enzymes
Biochemical Pathways
Sinapaldehyde glucoside is likely involved in the phenylpropanoid pathway, given that sinapaldehyde is an intermediate in the formation of sinapyl alcohol . In sweetgum (Liquidambar styraciflua), sinapaldehyde arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .
Pharmacokinetics
It’s known that sinapaldehyde showed a -59kcal/mol binding affinity against MCM7 protein . This suggests that sinapaldehyde glucoside might have similar properties, but more research is needed to confirm this.
Result of Action
It’s known that sinapaldehyde has anti-inflammatory effects via suppression of ros and no by cox-2 inhibition . This suggests that sinapaldehyde glucoside might have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action of sinapaldehyde glucoside. For instance, the process of anthocyanin formation, which sinapaldehyde glucoside might be involved in, can be influenced by many factors such as the transcription factors involved in the anthocyanin synthase expression, corresponding regulatory genes, physicochemical factors (temperature, light, minerals) and biological factors such as hormones .
生化学分析
Biochemical Properties
Sinapaldehyde glucoside plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the shikimate/phenylpropanoid pathway, which is crucial for the biosynthesis of various phenolic compounds . Sinapaldehyde glucoside interacts with several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of sinapoylglucose . This interaction is essential for the conversion of sinapate into its glucoside form, facilitating its further metabolism and storage in plants.
Cellular Effects
Sinapaldehyde glucoside has been shown to exert various effects on different types of cells and cellular processes. In macrophages, sinapaldehyde glucoside exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) . It also downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects suggest that sinapaldehyde glucoside can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of sinapaldehyde glucoside involves its interaction with various biomolecules. It binds to and inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, sinapaldehyde glucoside can modulate the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sinapaldehyde glucoside have been observed to change over time. Studies have shown that sinapaldehyde glucoside remains stable under various conditions, maintaining its anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of sinapaldehyde glucoside vary with different dosages in animal models. At lower doses, sinapaldehyde glucoside exhibits significant anti-inflammatory effects without causing cytotoxicity . At higher doses, it may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
Sinapaldehyde glucoside is involved in several metabolic pathways, including the shikimate/phenylpropanoid pathway . This pathway is responsible for the biosynthesis of various phenolic compounds, including sinapate esters. Sinapaldehyde glucoside interacts with enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT), which facilitate its conversion and further metabolism .
Transport and Distribution
Within cells and tissues, sinapaldehyde glucoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of sinapaldehyde glucoside within cells is crucial for its biological activity and overall function.
Subcellular Localization
The subcellular localization of sinapaldehyde glucoside is primarily within the vacuoles of plant cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct sinapaldehyde glucoside to these compartments. The accumulation of sinapaldehyde glucoside in vacuoles is essential for its storage and subsequent utilization in various biochemical processes.
特性
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCTPHTVUEGCL-RBKUQZRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of sinapaldehyde glucoside?
A1: Sinapaldehyde glucoside has been identified in several plant species, indicating its potential role in plant defense mechanisms. Research highlights its presence in:
- Ilex rotunda Thunb. (Iron Holly): Sinapaldehyde glucoside was isolated from the bark of this plant, along with other glycosides. [, , ]
- Eleutherococcus senticosus (Siberian Ginseng): This plant, known for its adaptogenic properties, also contains sinapaldehyde glucoside. []
- Annona reticulata L. (Custard Apple): This tropical fruit tree's seeds were found to contain sinapaldehyde glucoside. []
- Fraxinus chinensis Roxb. (Chinese Ash): This tree species' bark yielded sinapaldehyde glucoside as one of its constituents. []
- Phellodendron chinense (Amur Cork Tree): This tree's bark is another source of sinapaldehyde glucoside. []
Q2: Has sinapaldehyde glucoside been found in other parts of the plant besides the bark and seeds?
A2: While the provided research primarily focuses on the isolation of sinapaldehyde glucoside from bark and seeds, further investigation is needed to determine its presence and concentration in other plant parts, such as leaves, fruits, or roots.
Q3: What is unique about the sinapaldehyde glucoside isolated from Ilex rotunda?
A3: Research on Ilex rotunda led to the discovery of ilexrotunin, a dimeric form of sinapaldehyde glucoside. This unique structure distinguishes it from the monomeric form found in other plant species. []
Q4: What analytical techniques are commonly used to identify and characterize sinapaldehyde glucoside?
A4: Scientists rely on a combination of advanced techniques to confirm the identity and purity of sinapaldehyde glucoside:
- High-speed counter-current chromatography (HSCCC): This technique is effective in separating and purifying sinapaldehyde glucoside from complex plant extracts. []
- Spectroscopic Analyses: Researchers utilize various spectroscopic methods to elucidate the structure of sinapaldehyde glucoside. These methods include:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the compound's carbon and hydrogen framework, revealing its structural arrangement. [, ]
- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its interactions with infrared light. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable insights into the compound's structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

